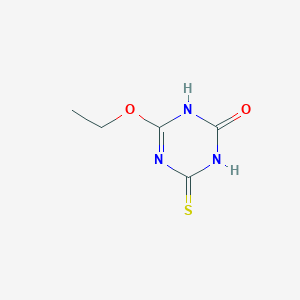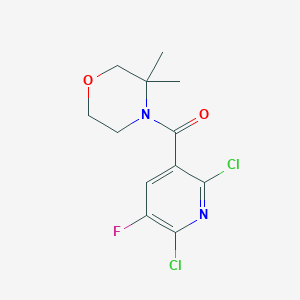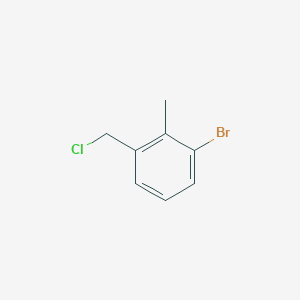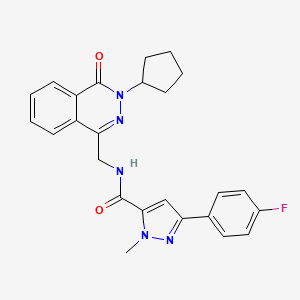
8-((1-((2,6-Dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((1-((2,6-Dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline is a useful research compound. Its molecular formula is C20H18Cl2N2O3S and its molecular weight is 437.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
A series of tetracyclic quinolone antibacterials, including compounds with structures related to 8-((1-((2,6-Dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline, were synthesized and evaluated for their antibacterial activity. These compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. Particularly, derivatives with piperazinyl and pyrrolidinyl substituents showed significant efficacy, highlighting the potential of these compounds in developing new antibacterial agents (Taguchi et al., 1992).
Anticancer Activities
A study on 4-aminoquinoline derived sulfonyl analogs, which share a core structural motif with this compound, revealed promising anticancer properties. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects. One compound, in particular, showed a substantial reduction in required dosage to achieve comparable IC50 values against cancer cells versus non-cancer cells, indicating lower toxicity to normal cells. This research underscores the potential of such compounds in cancer therapy, specifically targeting multiple cancer types with reduced side effects (Solomon, Pundir, & Lee, 2019).
Antipsychotic and Antidepressant Properties
Compounds structurally related to this compound have been investigated for their potential in treating psychiatric disorders. Specifically, azinesulfonamides of arylpiperazine derivatives demonstrated affinity for dopaminergic D2 and serotoninergic 5-HT1A/5-HT7 receptors. One such compound exhibited notable antipsychotic properties in vivo, as well as antidepressant-like effects, suggesting its utility in developing new treatments for psychiatric conditions (Partyka et al., 2017).
Antimicrobial and Pesticidal Activities
Research on 5-sulfonyl-8-quinolinol derivatives, which are chemically related to this compound, has shown that these compounds possess biological and pesticidal activity. Their synthesis was inspired by the known efficacy of 8-quinolinol in producing biologically active heterocycles used as bactericides and fungicides. This highlights the versatility of such compounds in both medical and agricultural applications (Hafez, Geies, Hozien, & Khalil, 1994).
Propiedades
IUPAC Name |
8-[1-(2,6-dichlorophenyl)sulfonylpiperidin-4-yl]oxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3S/c21-16-6-2-7-17(22)20(16)28(25,26)24-12-9-15(10-13-24)27-18-8-1-4-14-5-3-11-23-19(14)18/h1-8,11,15H,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDANEFJPXMANFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,5-Dimethylphenyl)methyl]triazole](/img/structure/B2503293.png)


![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2503296.png)
![1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2503299.png)


![3-[(2-Methyl-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-7-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2503305.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2503306.png)



